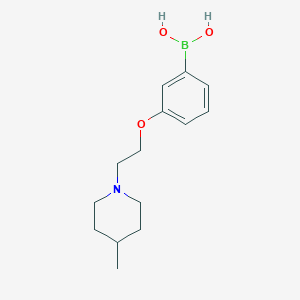
(3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-yl ethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the phenylboronic acid derivative: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the desired substituents.
Introduction of the 4-methylpiperidin-1-yl ethoxy group: This step involves the reaction of the intermediate with 4-methylpiperidine and ethylene oxide under controlled conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Boronate esters or other reduced boron-containing compounds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Catalysis: The boronic acid group can act as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes by interacting with their active sites.
Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals.
Medicine:
Therapeutics: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which (3-(2-(4-Methylpiperidin-1-yl)ethoxy)phenyl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydroisoquinoline
Uniqueness:
- Structural Features: The presence of both a boronic acid group and a 4-methylpiperidin-1-yl ethoxy group makes it unique compared to other similar compounds.
- Reactivity: Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other compounds with similar structures.
- Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.
特性
分子式 |
C14H22BNO3 |
|---|---|
分子量 |
263.14 g/mol |
IUPAC名 |
[3-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO3/c1-12-5-7-16(8-6-12)9-10-19-14-4-2-3-13(11-14)15(17)18/h2-4,11-12,17-18H,5-10H2,1H3 |
InChIキー |
PLQQEVNFTGIWRN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)OCCN2CCC(CC2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)

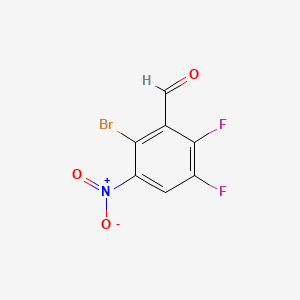
![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
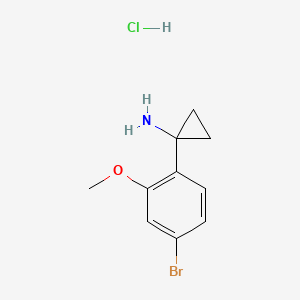


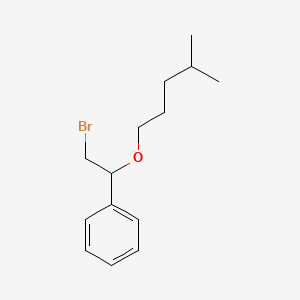
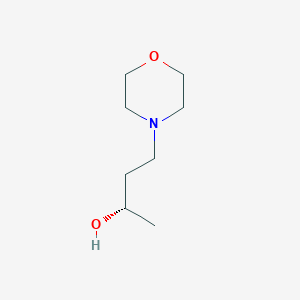
![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
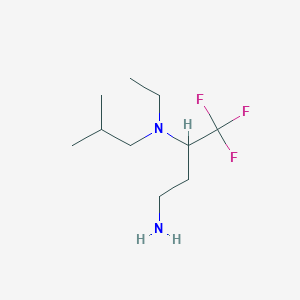
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
